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Compound of Interest

Compound Name: Regaloside E

Cat. No.: B15593504

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within
the scientific community for its potential therapeutic applications. Isolated from sources such as
Lilium longiflorum Thunb., this compound is part of a larger family of regalosides that are being
investigated for their biological activities.[1] This technical guide provides a comprehensive
overview of the known physical, chemical, and biological properties of Regaloside E, with a
focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of Regaloside E is fundamental for its
application in research and drug development. These properties influence its solubility, stability,
and bioavailability.

General Properties
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Property Value Source
Molecular Formula C20H26012
Molecular Weight 458.41 g/mol
CAS Number 123134-21-4 [1]
Purity 298% (HPLC)

Solubility

Regaloside E exhibits solubility in various organic solvents, which is a critical consideration for
in vitro and in vivo studies.

Solvent Concentration Observations Source
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Ethyl Acetate, Acetone

Storage and Stability: For long-term storage, Regaloside E should be kept at -20°C. It is stable
for at least two years under these conditions.

Spectroscopic Data
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Detailed spectroscopic analysis is essential for the structural elucidation and identification of
Regaloside E. While specific spectral data from primary literature is not readily available in
public domains, typical spectroscopic characteristics can be inferred from its chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of a phenylpropanoid glycoside like Regaloside E
would be expected to show signals corresponding to aromatic protons, protons of the
propanoid side chain, and protons of the glycosidic moiety. The chemical shifts and coupling
constants of these protons would provide detailed information about the connectivity and
stereochemistry of the molecule.

e 13C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms in
the molecule, including those of the aromatic ring, the propanoid unit, and the sugar residue.
The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of Regaloside E would likely exhibit absorption bands characteristic of its
functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm~* due to the multiple hydroxyl
groups.

e C-H stretching: Absorptions around 2850-3000 cm~1 for aliphatic C-H bonds and potentially
above 3000 cm~1 for any aromatic or vinylic C-H bonds.

e C=0 stretching: If a carbonyl group is present in the propanoid moiety, a strong absorption
would be expected in the range of 1650-1750 cm~1.

o C=C stretching: Absorptions for aromatic ring stretching would appear in the 1450-1600 cm~1
region.

¢ C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm~1) corresponding to
the various C-O bonds of the glycoside and ether linkages.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Regaloside E.

e Molecular lon Peak (M+): The mass spectrum would show a molecular ion peak
corresponding to the molecular weight of the compound (458.41).

o Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the
glycosidic bond, leading to fragment ions corresponding to the sugar moiety and the
aglycone. Further fragmentation of the aglycone would provide structural information about

the phenylpropanoid core.

Biological Activity and Experimental Protocols

Regaloside E has been reported to possess antioxidant properties. The antioxidant capacity is
a key aspect of its potential therapeutic value.

Antioxidant Activity

The antioxidant activity of Regaloside E has been quantified using standard in vitro assays.

Assay ICso0 Value
ABTS Radical Scavenging Activity 121.1 uM
DPPH Radical Scavenging Activity 46.6 pM

Experimental Protocols: Antioxidant Assays

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below
are generalized protocols for the DPPH and ABTS assays, which can be adapted for the

evaluation of Regaloside E.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen
atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at
517 nm.

Workflow:
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DPPH Radical Scavenging Assay Workflow

Detailed Steps:

e Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a
suitable solvent like methanol or ethanol. The solution should be freshly prepared and
protected from light.

o Sample Preparation: A series of concentrations of Regaloside E are prepared in the same
solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used

as a positive control.

o Reaction: The DPPH solution is mixed with the sample solutions and the control in a
microplate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.

 Incubation: The reaction mixtures are incubated in the dark at room temperature for a
specific period (e.g., 30 minutes) to allow the reaction to go to completion.

o Measurement: The absorbance of the solutions is measured at 517 nm using a
spectrophotometer.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15593504?utm_src=pdf-body-img
https://www.benchchem.com/product/b15593504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
The ICso value, which is the concentration of the sample required to scavenge 50% of the
DPPH radicals, is then determined from a plot of % inhibition against concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical
cation (ABTSe+), which is a blue-green chromophore. The reduction of ABTSe+ by an
antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Workflow:
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ABTS Radical Scavenging Assay Workflow

o Preparation of ABTS Radical Cation (ABTSe+): A stock solution of ABTS is prepared and
reacted with an oxidizing agent, such as potassium persulfate, to generate the ABTSe+

radical cation. The mixture is typically incubated in the dark for 12-16 hours before use. The

resulting solution is then diluted with a suitable buffer to obtain a specific absorbance at 734

nm.

o Sample Preparation: Similar to the DPPH assay, various concentrations of Regaloside E

and a positive control are prepared.

o Reaction: The ABTSe+ solution is mixed with the sample and control solutions.
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 Incubation: The reaction is allowed to proceed for a defined period.
e Measurement: The absorbance is measured at 734 nm.

o Calculation: The percentage of inhibition and the ICso value are calculated in a similar
manner to the DPPH assay.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by Regaloside E are limited, its
classification as a flavonoid glycoside suggests potential interactions with key cellular signaling
cascades involved in inflammation and oxidative stress. Flavonoids are known to influence
pathways such as NF-kB, MAPKs, and PI3K/Akt. Further research is needed to elucidate the
precise mechanisms of Regaloside E.

Below is a hypothetical representation of how a flavonoid like Regaloside E might modulate
the NF-kB signaling pathway, a central regulator of inflammation.
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Hypothetical Modulation of the NF-kB Pathway
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This diagram illustrates a potential mechanism where Regaloside E may exert anti-
inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and
subsequent degradation of IkBa. This would keep NF-kB sequestered in the cytoplasm,
preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is
important to emphasize that this is a hypothetical model based on the known activities of
similar compounds and requires experimental validation for Regaloside E.

Conclusion and Future Directions

Regaloside E is a promising natural product with demonstrated antioxidant activity. This guide
has summarized its key physical and chemical properties and provided an overview of standard
experimental protocols for assessing its biological effects. However, significant gaps in the
literature remain, particularly concerning detailed spectroscopic characterization and the
elucidation of its specific molecular mechanisms of action.

Future research should focus on:

o Comprehensive Spectroscopic Analysis: Publication of detailed *H NMR, 3C NMR, IR, and
MS data is crucial for the unambiguous identification and quality control of Regaloside E.

o Determination of Physical Constants: Experimental determination of properties such as the
melting point would further complete its physical characterization.

» Mechanism of Action Studies: Investigating the effects of Regaloside E on specific signaling
pathways, such as NF-kB, MAPK, and PI3K/Akt, will be vital to understanding its therapeutic
potential.

 In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy,
pharmacokinetics, and safety of Regaloside E.

Addressing these research gaps will be essential for unlocking the full therapeutic potential of
Regaloside E and advancing its development as a potential new drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9356238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9356238/
https://www.benchchem.com/product/b15593504#physical-and-chemical-properties-of-regaloside-e
https://www.benchchem.com/product/b15593504#physical-and-chemical-properties-of-regaloside-e
https://www.benchchem.com/product/b15593504#physical-and-chemical-properties-of-regaloside-e
https://www.benchchem.com/product/b15593504#physical-and-chemical-properties-of-regaloside-e
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15593504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

